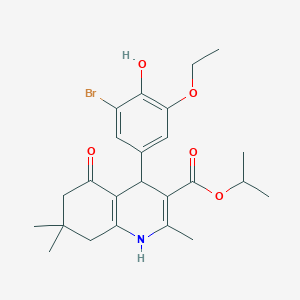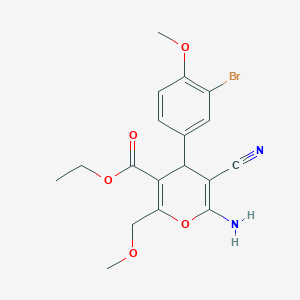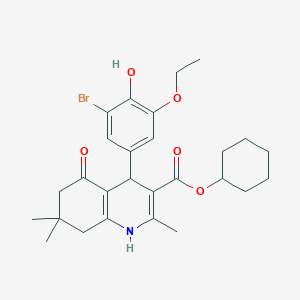![molecular formula C9H7N3O5 B334199 (E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B334199.png)
(E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid is an organic compound that features a nitro-substituted pyridine ring attached to an amino group, which is further connected to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitropyridine.
Amination: The 5-nitropyridine is then subjected to amination, where it reacts with an amine source under controlled conditions to form 5-nitro-2-pyridinylamine.
Coupling with Butenoic Acid: The final step involves coupling the 5-nitro-2-pyridinylamine with a butenoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-({5-Amino-2-pyridinyl}amino)-4-oxo-2-butenoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Mecanismo De Acción
The mechanism of action of (E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({5-Nitro-2-pyridinyl}amino)benzoic acid
- 4-({5-Nitro-2-pyridinyl}amino)benzenesulfonamide
- N-{4-[(5-Nitro-2-pyridinyl)amino]phenyl}acetamide
Uniqueness
(E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H7N3O5 |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
(E)-4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H7N3O5/c13-8(3-4-9(14)15)11-7-2-1-6(5-10-7)12(16)17/h1-5H,(H,14,15)(H,10,11,13)/b4-3+ |
Clave InChI |
QHJUXQQQLBCREG-ONEGZZNKSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O |
SMILES isomérico |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-3-chloro-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334116.png)


![[3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B334125.png)

![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B334129.png)
![3-(1-Azepanylcarbonyl)-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B334130.png)
![METHYL 2-[3-BROMO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334131.png)
![[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B334132.png)
![METHYL 6-(TERT-BUTYL)-2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334134.png)
![2-amino-4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B334137.png)
![5-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334138.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B334139.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334140.png)
